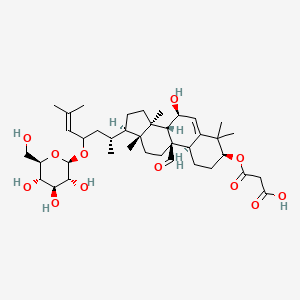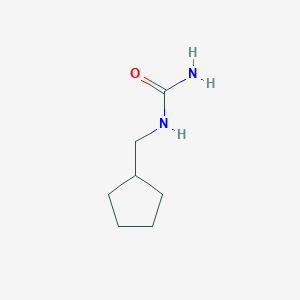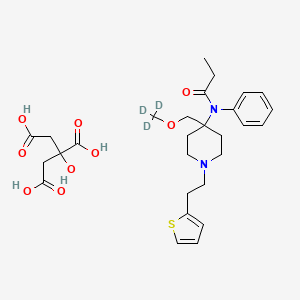
Sufentanil-d3 Citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sufentanil-d3 Citrate is a deuterated form of sufentanil, a synthetic opioid analgesic. It is used primarily in research settings to study the pharmacokinetics and metabolism of sufentanil. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be traced in biological systems without altering the compound’s pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sufentanil-d3 Citrate involves multiple steps, starting from N-benzyl piperidone. The process includes N-debenzylation using a mixture of palladium on carbon (Pd/C) and palladium hydroxide (Pd(OH)2) to yield free amines. The deuterium-labeled sufentanil and its metabolite desmethylsufentanil are synthesized through optimized processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain a stable form suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Sufentanil-d3 Citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various metabolites of sufentanil, which are studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Sufentanil-d3 Citrate is widely used in scientific research, particularly in the following fields:
Chemistry: Used to study the chemical properties and reactions of sufentanil.
Biology: Used to trace the metabolism and distribution of sufentanil in biological systems.
Medicine: Used to investigate the pharmacokinetics and pharmacodynamics of sufentanil, aiding in the development of new analgesic drugs.
Industry: Used in the production of deuterated compounds for research and development purposes
Mechanism of Action
Sufentanil-d3 Citrate exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, alters pain perception, and increases the pain threshold. The compound also inhibits the release of catecholamines, which helps control the sympathetic response to surgical stress .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A synthetic opioid analgesic similar to sufentanil but less potent.
Alfentanil: Another fentanyl analog with a shorter duration of action.
Remifentanil: Known for its rapid onset and short duration of action.
Uniqueness
Sufentanil-d3 Citrate is unique due to its high potency and selectivity for mu-opioid receptors. Its deuterated form allows for precise tracing in research studies without altering its pharmacological effects .
Properties
Molecular Formula |
C28H38N2O9S |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-thiophen-2-ylethyl)-4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i2D3; |
InChI Key |
OJCZPLDERGDQRJ-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1(CCN(CC1)CCC2=CC=CS2)N(C3=CC=CC=C3)C(=O)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


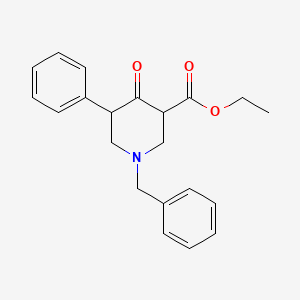
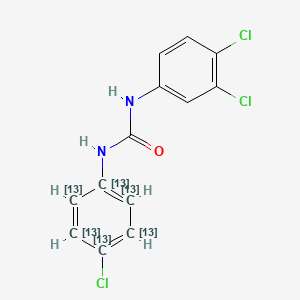
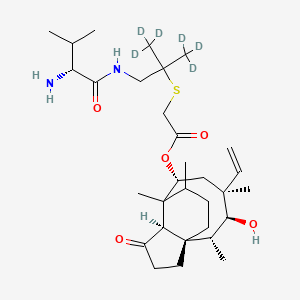
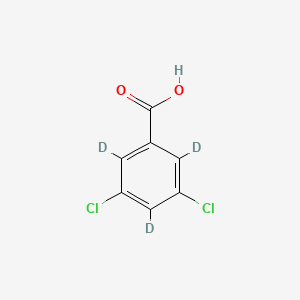
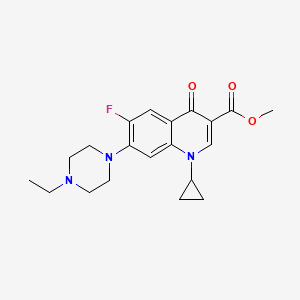
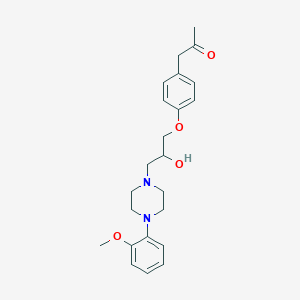
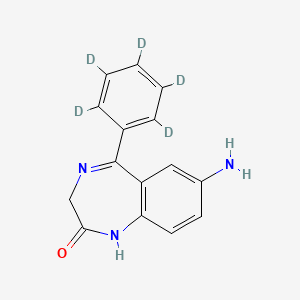
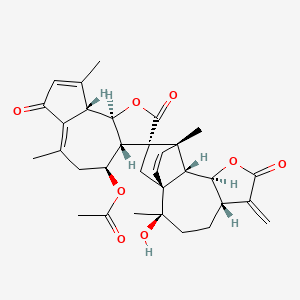
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
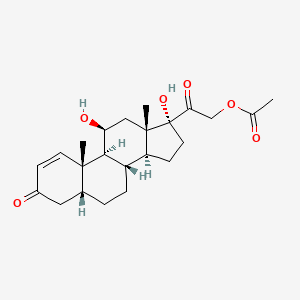
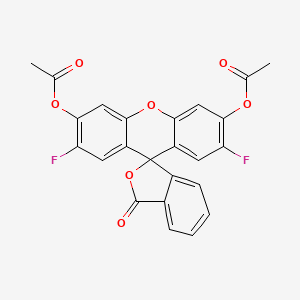
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
